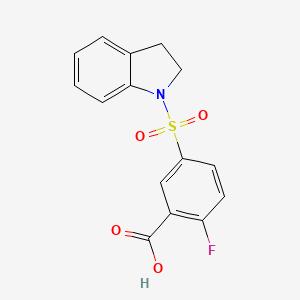

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid

Description

Discovery and Development Timeline

The compound 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid (CAS 440343-72-6) emerged in the early 21st century as part of broader efforts to optimize sulfonamide-based therapeutics. Its synthesis builds upon advancements in indole functionalization and sulfonylation chemistry, which gained momentum in the 1990s with the development of stable sulfonate esters as alternatives to reactive sulfonyl chlorides. The compound’s structure reflects a strategic fusion of two pharmacophoric motifs: a 2,3-dihydroindole scaffold and a fluorobenzoic acid moiety linked via a sulfonyl group. Early synthetic routes for analogous compounds, such as 5-(ethanesulfonyl)-2-fluorobenzoic acid, involved sequential sulfonylation and fluorination steps under controlled conditions. By the mid-2000s, modular strategies for indole sulfonylation—particularly those leveraging pentafluorophenyl (PFP) sulfonate esters—enabled efficient access to structurally diverse sulfonamides, including this compound.

The timeline of its development parallels innovations in continuous flow chemistry, which improved the scalability of sulfonylation reactions. Automated reactors allowed precise control over reaction parameters, facilitating the synthesis of complex sulfonamides with high regioselectivity. Patent literature from the late 2000s further highlights the therapeutic potential of substituted indole sulfonamides, underscoring their relevance in targeting enzymes such as dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI).

Position within Indole-Based Medicinal Chemistry

Indole derivatives occupy a central role in medicinal chemistry due to their prevalence in natural products and drug candidates. The 2,3-dihydroindole subunit in this compound represents a partially saturated variant of the indole nucleus, which enhances metabolic stability while retaining π-π stacking interactions critical for target binding. The sulfonyl group acts as a polar linker, improving solubility and enabling hydrogen bonding with biological targets. This structural motif is exemplified in compounds like 2-methyl-5-nitro-1-({5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-indole, where sulfonylation enhances potency against inflammatory targets.

The fluorine atom at the 2-position of the benzoic acid moiety introduces electronegativity, modulating the compound’s electronic profile and bioavailability. Such fluorinated analogs are frequently employed to fine-tune pharmacokinetic properties, as seen in antiviral and anticancer agents. The compound’s design thus reflects a deliberate integration of substituents to balance lipophilicity, solubility, and target engagement—a hallmark of modern indole-based drug discovery.

Significance in Sulfonylindole Research

Sulfonylindoles represent a critical subclass in sulfonamide research due to their versatility in enzyme inhibition and signal modulation. The sulfonyl group in this compound serves as a bioisostere for phosphate or carboxylate groups, enabling competitive inhibition of enzymes like DDAH and ADI. Early studies on related sulfonamides revealed low micromolar inhibition constants (Ki) for these enzymes, establishing a foundation for structure-activity relationship (SAR) optimization.

The compound’s significance is further underscored by its potential application in antiviral therapies. Heterocyclic sulfonamides derived from similar synthetic pathways have demonstrated anti-HIV activity at concentrations of 75–100 μM, suggesting a broader role in virology. Additionally, the sulfonyl bridge facilitates interactions with hydrophobic binding pockets, a feature exploited in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.

Historical Evolution of Indole Sulfonylation Methodologies

Indole sulfonylation methodologies have evolved from classical Friedel-Crafts reactions to modern catalytic and regioselective techniques. The Fischer indole synthesis, developed in 1883, initially provided access to unsubstituted indoles but lacked the precision needed for sulfonylation. Breakthroughs in the 20th century, such as the Leimgruber-Batcho synthesis, enabled N-substitution but remained limited in scope for introducing sulfonyl groups.

The advent of PFP sulfonate esters in the 2000s revolutionized sulfonamide synthesis by offering stable intermediates for nucleophilic substitution. For example, pentafluorophenyl vinyl sulfonate underwent [3+2] cycloaddition with nitrones to yield isoxazolidine sulfonamides, a strategy adaptable to indole systems. Concurrently, transition-metal catalysis expanded the toolkit for C–H sulfonylation, allowing direct functionalization of indoles at specific positions.

Modern protocols for synthesizing this compound typically involve:

- Sulfonylation : Reacting 2-fluorobenzoic acid derivatives with 2,3-dihydroindole-1-sulfonyl chloride in the presence of a base such as triethylamine.

- Purification : Chromatographic isolation to achieve >95% purity, as documented in safety data sheets.

These methods contrast with earlier approaches reliant on unstable sulfonyl chlorides, highlighting progress in reaction efficiency and safety.

Key Advances in Indole Sulfonylation

| Era | Methodology | Impact on Compound Synthesis |

|---|---|---|

| Late 1800s | Fischer indole synthesis | Enabled basic indole scaffold access |

| Mid-1900s | Leimgruber-Batcho synthesis | Introduced N-substitution capability |

| Early 2000s | PFP sulfonate ester cycloadditions | Stabilized sulfonylation intermediates |

| 2010s–2020s | Transition-metal-catalyzed C–H activation | Achieved regioselective sulfonylation |

Properties

IUPAC Name |

5-(2,3-dihydroindol-1-ylsulfonyl)-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO4S/c16-13-6-5-11(9-12(13)15(18)19)22(20,21)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIVTZUWMATGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the indole ring: The indole ring can be synthesized using Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Dihydroindole derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Antibacterial Properties

Recent studies have indicated that derivatives of fluorobenzoic acids exhibit significant antibacterial activity. For instance, compounds similar to 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid have been tested against various pathogens, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine enhances the antibacterial efficacy of these compounds by altering their interaction with bacterial membranes and enzymes .

Anticancer Potential

Research has also highlighted the anticancer properties of indole derivatives. Compounds containing the indole moiety, such as this compound, are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that these compounds can interfere with cellular signaling pathways involved in cancer progression .

Therapeutic Uses

Drug Development

this compound is being explored as a lead compound for developing new antibiotics and anticancer agents. Its unique structural features allow it to interact with biological targets effectively. Ongoing research aims to modify its structure to enhance its pharmacological properties while reducing potential side effects .

Metabolic Studies

Additionally, this compound's metabolic pathways are under investigation to understand its bioavailability and mechanism of action within biological systems. Such studies are essential for evaluating its potential as a therapeutic agent and for designing clinical trials .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial effects of various fluorinated benzoic acids, including analogs of this compound. The results showed a notable inhibition of bacterial growth against Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that structural modifications can significantly enhance antimicrobial activity.

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that compounds similar to this compound could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, enzymes, and proteins, leading to modulation of their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets . The fluorobenzoic acid moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The following table highlights structural variations among related benzoic acid derivatives:

Key Observations:

- Substituent Bulk: The indole sulfonyl group in the target compound adds steric bulk compared to simpler substituents (e.g., benzylamino or morpholinyl sulfonyl). This may reduce solubility but enhance receptor-binding specificity.

Comparison:

- The target compound’s synthesis may require sulfonylation under anhydrous conditions, whereas triazoles and benzimidazoles rely on cyclization. This could impact scalability and purity.

Physicochemical Properties

- Solubility: The indole sulfonyl group may reduce aqueous solubility compared to smaller substituents (e.g., benzylamino).

Hypotheses for Target Compound:

- The indole sulfonyl group could enhance blood-brain barrier penetration compared to triazoles or benzimidazoles due to increased lipophilicity.

- Steric bulk may limit binding to narrow receptor pockets but improve selectivity for larger targets.

Biological Activity

5-(2,3-Dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a fluorinated benzoic acid moiety linked to a sulfonamide derivative of indole. The presence of the fluorine atom is believed to enhance its pharmacological properties by improving metabolic stability and bioavailability .

Antimicrobial Activity

Research indicates that compounds with indole and benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that certain indole derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The sulfonamide group is also known for its antibacterial activity, which may contribute to the overall efficacy of this compound .

Antitumor Activity

Indole derivatives have been extensively studied for their antitumor activity. The compound has shown promise in inhibiting tumor cell proliferation in vitro. A study indicated that related compounds exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potential for further development as anticancer agents .

Enzyme Inhibition

One notable aspect of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may act as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition could lead to reduced glucose absorption, making it a candidate for managing diabetes .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzyme active sites due to its structural features. Molecular docking studies have suggested favorable binding interactions with target enzymes, which could explain its inhibitory activities .

Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various microbial strains. The results indicated that compounds with similar structural motifs demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| A | 10 | Staphylococcus aureus |

| B | 25 | Escherichia coli |

| C | 50 | Pseudomonas aeruginosa |

Study 2: Antitumor Activity

A separate investigation focused on the antitumor properties of related indole derivatives revealed that certain compounds exhibited IC50 values below 20 µM against breast cancer cell lines. These findings underscore the potential of indole-based compounds in cancer therapeutics .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| D | 18 | MDA-MB-231 |

| E | 15 | MCF-7 |

| F | 22 | HeLa |

Q & A

Q. What are the established synthetic routes for 5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-fluorobenzoic acid, and what critical parameters influence yield?

The synthesis typically involves sulfonylation of 2-fluorobenzoic acid derivatives with 2,3-dihydro-1H-indole under controlled conditions. Key steps include:

- Sulfonyl group introduction : Reacting a fluorobenzoic acid precursor with chlorosulfonic acid or sulfonyl chloride derivatives .

- Coupling optimization : Use of anhydrous solvents (e.g., dichloromethane) and catalysts (e.g., triethylamine) to minimize hydrolysis.

- Purification : Recrystallization or column chromatography to isolate the product. Yield is highly dependent on reaction temperature (0–5°C for sulfonylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of indole to sulfonyl chloride) .

Q. Which in vitro assays are validated for assessing the cytotoxicity of this compound?

The sulforhodamine B (SRB) assay is widely used due to its reliability in measuring cellular protein content as a proxy for cytotoxicity . Methodology includes:

- Cell fixation : Trichloroacetic acid (10% w/v) to stabilize cellular proteins.

- Staining : 0.4% SRB in 1% acetic acid for 30 minutes, followed by washing to remove unbound dye.

- Quantification : Optical density measurement at 564 nm after Tris base extraction. This assay is linear across cell densities (1,000–10,000 cells/well) and outperforms Lowry/Bradford methods in sensitivity .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound?

Structural ambiguities (e.g., disorder in the sulfonyl group) can be addressed using:

- SHELX refinement : Implement anisotropic displacement parameters for non-H atoms and apply restraints for bond lengths/angles in disordered regions .

- Twinned data handling : Use SHELXL’s twin refinement tools (e.g., BASF command) for high-resolution datasets .

- Validation tools : Cross-check with CCDC/Mercury software to ensure geometric plausibility.

Q. What strategies mitigate low yields in the sulfonylation step during synthesis?

Low yields often arise from competing hydrolysis or incomplete coupling. Solutions include:

Q. How should researchers address contradictions between computational modeling and experimental spectroscopic data (e.g., NMR shifts)?

- Conformational analysis : Use density functional theory (DFT) to model possible conformers and compare calculated vs. observed NMR shifts (e.g., fluorine-19 chemical environment discrepancies) .

- Solvent effects : Include solvent parameters (e.g., PCM model for DMSO) in computational simulations to improve accuracy .

- Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening.

Methodological Considerations

Q. Designing a structure-activity relationship (SAR) study for derivatives of this compound

- Core modifications : Synthesize analogs with substitutions on the indole ring (e.g., halogenation at position 5) or benzoic acid moiety (e.g., methyl/fluoro groups) .

- Biological testing : Pair synthesis with SRB-based cytotoxicity screening and target-binding assays (e.g., fluorescence polarization for protein interaction) .

- Data integration : Use multivariate analysis (e.g., PCA) to correlate structural features with activity.

Q. Handling thermal instability during DSC/TGA analysis

- Sample preparation : Use hermetically sealed pans and minimize heating rates (e.g., 5°C/min) to capture decomposition events.

- Atmosphere control : Run analyses under N₂ to avoid oxidative degradation.

- Cross-validation : Compare with IR spectroscopy to identify decomposition products (e.g., SO₂ release from sulfonyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.